Technical Guide: Synthesis and Characterization of 4-Dehydroxy-4-amino Ezetimibe-d4
Technical Guide: Synthesis and Characterization of 4-Dehydroxy-4-amino Ezetimibe-d4
Topic: Synthesis and Characterization of 4-Dehydroxy-4-amino Ezetimibe-d4 Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Bioanalytical Scientists, and DMPK Researchers[1]
Executive Summary & Strategic Utility
4-Dehydroxy-4-amino ezetimibe-d4 is a high-value Stable Isotope Labeled (SIL) internal standard used in the bioanalysis of Ezetimibe and its metabolic profile.[1] In the biological degradation of Ezetimibe (a cholesterol absorption inhibitor), the replacement of the phenolic hydroxyl group with an amino moiety constitutes a significant metabolic or degradation pathway (often referred to as the "Amino Analog" or Impurity/Metabolite).
Precise quantification of this analyte in plasma or urine requires an internal standard that mirrors its physicochemical properties—retention time, ionization efficiency, and extraction recovery—while remaining mass-resolved by mass spectrometry. The d4-isotopolog (typically deuterated on the N-aryl fluorophenyl ring) serves this function, eliminating matrix effects during LC-MS/MS analysis.
This guide details the de novo synthesis of this SIL standard, prioritizing isotopic purity (
Chemical Identity and Retrosynthetic Analysis[2][3]
Target Molecule Profile
-
Chemical Name: (3R,4S)-1-(4-Fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-aminophenyl)-2-azetidinone[1]
-
Molecular Formula:
-
Key Modification:
Retrosynthetic Strategy
To ensure high isotopic incorporation without scrambling, the deuterium label is introduced via the starting aniline. The amino functionality is masked as a nitro group throughout the synthesis to prevent side reactions during the Lewis acid-mediated cyclization.
Strategic Disconnections:
-
C3-C4 Bond Formation: Via the Evans-type asymmetric aldol-condensation/cyclization (Schering-Plough route modification).[1]
-
Imine Formation: Condensation of 4-Fluoroaniline-d4 with 4-Nitrobenzaldehyde .[1]
-
Side Chain: Installation of the 3-hydroxypropyl side chain via a pre-functionalized glutaric acid derivative.[1]
Figure 1: Retrosynthetic analysis showing the convergence of the deuterated aniline and the nitro-benzaldehyde precursor.
Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Deuterated Imine (The "Labeling" Step)
This step locks the deuterium into the scaffold. We use 4-Fluoroaniline-d4 (commercially available, >99 atom% D).
-
Reagents: 4-Fluoroaniline-d4 (1.0 eq), 4-Nitrobenzaldehyde (1.0 eq), Isopropanol (IPA).
-
Protocol:
-
Dissolve 4-Nitrobenzaldehyde in IPA at ambient temperature.
-
Add 4-Fluoroaniline-d4 slowly.[1] The reaction is slightly exothermic.
-
Heat to 50°C for 2 hours. The product, (E)-N-(4-nitrobenzylidene)-4-fluoroaniline-d4 , will precipitate as a yellow solid.[1]
-
Cool to 0°C, filter, and wash with cold IPA.
-
Validation: Check 1H NMR. The aromatic region corresponding to the N-phenyl ring should be silent (indicating d4 incorporation), while the nitro-phenyl protons remain.
-
Phase 2: Asymmetric Azetidinone Formation
We utilize the Evans chiral auxiliary approach to establish the (3R,4S) stereochemistry.
-
Reagents: 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-1,3-oxazolidin-2-one (Side chain precursor attached to chiral auxiliary), TiCl4, DIPEA, Deuterated Imine (from Phase 1).[1]
-
Protocol:
-
Enolization: Dissolve the oxazolidinone precursor in anhydrous DCM under
at -10°C. Add TiCl4 (1.1 eq) followed by DIPEA (2.5 eq). Stir for 1 hour to form the titanium enolate. -
Condensation: Cool to -40°C. Add the Deuterated Imine (dissolved in DCM) dropwise.
-
Cyclization: Stir for 3-4 hours at -40°C, then allow to warm to 0°C. Quench with acetic acid/tartaric acid solution.
-
Workup: Extract with DCM. The resulting intermediate is the open-chain aldol adduct.[1] To close the ring (if not spontaneous), treat with BSA (N,O-Bis(trimethylsilyl)acetamide) and catalytic TBAF (tetrabutylammonium fluoride) in toluene at 50°C.
-
Result: The Nitro-Azetidinone Intermediate .
-
Phase 3: Side Chain Reduction and Functional Group Transformation
This is the critical divergence from standard Ezetimibe synthesis. We must reduce the side-chain ketone to a chiral alcohol and the aromatic nitro group to an amine.[1]
-
Challenge: Standard CBS reduction reduces ketones. Catalytic hydrogenation reduces nitro groups.[1]
-
Strategy: Stepwise reduction.
Step 3A: Ketone Reduction (Stereoselective)
-
Reagents: (R)-MeCBS catalyst (Corey-Bakshi-Shibata), Borane-DMS complex, THF.
-
Protocol:
Step 3B: Nitro Reduction to Amino
-
Reagents: 10% Pd/C, Ammonium Formate (or H2 gas), Methanol.
-
Protocol:
-
Dissolve the hydroxy-nitro intermediate in Methanol.[1]
-
Add 10% Pd/C (5 wt%).
-
Add Ammonium Formate (5 eq) and heat to mild reflux (or stir under H2 balloon at RT). Note: Avoid high pressure/temperature to prevent hydrogenolysis of the benzylic C-OH or the C-F bond.
-
Monitor strictly by LC-MS.[1] The mass will shift by -30 Da (loss of O2, gain of H2).
-
Filter through Celite to remove catalyst.[1]
-
Phase 4: Purification
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 20% B to 80% B.
-
Target: Collect the fraction corresponding to [M+H]+ ~413.2 (Calculation: Non-deuterated is ~409; d4 adds 4).
Characterization & Validation
To certify this compound as a Reference Standard, the following data is required.
Mass Spectrometry (LC-MS/MS)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+).
-
Mode: ESI Positive.[1]
-
Precursor Ion:
413.2 . -
Product Ions:
NMR Spectroscopy
-
1H NMR (DMSO-d6, 500 MHz):
- 6.5 - 7.0 ppm: Look for the AA'BB' system of the 4-aminophenyl ring (distinct upfield shift due to amino group).
- 7.0 - 7.4 ppm: The signals for the N-fluorophenyl ring should be absent (or <1% residual) due to deuteration.[1]
- 4.5 ppm: Benzylic -OH doublet.
-
4.8 ppm: Amino
broad singlet (exchangeable with D2O).
Purity Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid |
| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |
| Isotopic Purity | HRMS / NMR | > 99.0 atom% D (d0 < 0.5%) |
| Stereochemical Purity | Chiral HPLC | > 98% de (diastereomeric excess) |
| Mass Identification | HRMS | 413.19 ± 0.05 amu |
Analytical Workflow Diagram
The following diagram illustrates the workflow for using this synthesized standard in a bioanalytical assay (e.g., plasma stability study).
Figure 2: Bioanalytical workflow utilizing the synthesized SIL standard.[1]
Stability and Handling
-
Storage: -20°C, protected from light and moisture. The amino group makes this analog more susceptible to oxidation (browning) than the parent Ezetimibe.
-
Solubility: Soluble in Methanol, DMSO, and Acetonitrile. Sparingly soluble in water.
-
Reconstitution: Prepare stock solutions in DMSO; dilute working standards in 50:50 Water:MeOH.
References
-
Wu, Y., et al. (2014).[5] "First synthesis and characterization of key stereoisomers related to Ezetimibe." Chinese Chemical Letters. Link
-
Gajjar, A. K., & Shah, V. D. (2011). "Impurity Profiling: A Case Study of Ezetimibe." The Open Conference Proceedings Journal.[4] Link
-
Thiruvengadam, T. K., et al. (1999). "Process for preparing azetidinones." U.S. Patent 5,886,171 (Schering Corp).[6] Link
- Mutlib, A. E., et al. (2006). "Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies." Chemical Research in Toxicology. (General reference for SIL usage).
-
Simson Pharma. "Ezetimibe - Isotope Labelled Compounds."[1] (Commercial availability reference for structural confirmation). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. UA103020C2 - Intermediates for the preparation of (3r, 4s)-1-(4-fluorophenyl)-3-[(3s)-3- (4-fluorophenyl)-3-hydroxypropyl)]-4- (4-hydroxyphenyl)-2-azetidinone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity Profiling: A Case Study of Ezetimibe [benthamopenarchives.com]
- 5. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 6. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]
